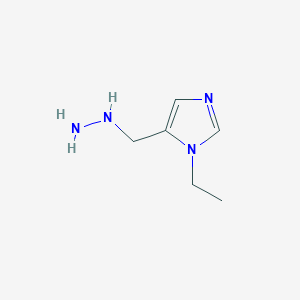
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride can be achieved through various methods. One common approach involves the reaction of 2-chloronicotinic acid with appropriate reagents to form the desired naphthyridine structure. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxy-1,6-naphthyridine-7-carboxamides: Known for their inhibitory effects on human cytomegalovirus (HCMV) endonuclease.
1,8-Naphthyridines: Used in the treatment of bacterial infections and as components in light-emitting diodes and dye-sensitized solar cells.
Uniqueness
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride stands out due to its specific chlorine substitution, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
2803861-53-0 |
|---|---|
Molekularformel |
C9H6Cl2N2O2 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
8-chloro-1,7-naphthyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H5ClN2O2.ClH/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14;/h1-4H,(H,13,14);1H |
InChI-Schlüssel |
RSFVNOOOZBIAMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)


![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)


![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)


![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)

